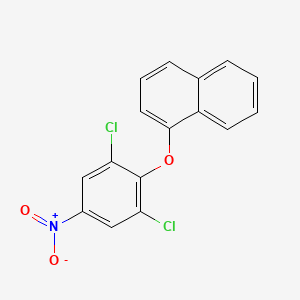
3,4-Bis(chloromethyl)-2,5-diphenyltellurophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis(chloromethyl)-2,5-diphenyltellurophene: is an organotellurium compound characterized by the presence of two chloromethyl groups and two phenyl groups attached to a tellurophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(chloromethyl)-2,5-diphenyltellurophene typically involves the chloromethylation of 2,5-diphenyltellurophene. This reaction can be carried out using chloromethylating agents such as formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride. The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling chloromethylating agents and organotellurium compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Bis(chloromethyl)-2,5-diphenyltellurophene can undergo various chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols, alcohols; reactions often require a base such as sodium hydroxide or potassium carbonate and are conducted at moderate temperatures.
Major Products:
Oxidation: Oxidized tellurium species.
Reduction: Reduced tellurium species.
Substitution: Substituted derivatives with various functional groups replacing the chloromethyl groups.
Applications De Recherche Scientifique
Chemistry: 3,4-Bis(chloromethyl)-2,5-diphenyltellurophene is used as a precursor in the synthesis of more complex organotellurium compounds. It is also studied for its reactivity and potential as a ligand in coordination chemistry.
Biology: The compound’s biological activity is of interest, particularly its potential as an antioxidant due to the presence of tellurium. Research is ongoing to explore its effects on biological systems and its potential therapeutic applications.
Medicine: In medicinal chemistry, this compound is investigated for its potential use in drug development, particularly for its antioxidant properties and ability to interact with biological molecules.
Industry: The compound’s unique chemical properties make it a candidate for use in materials science, particularly in the development of novel polymers and materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 3,4-Bis(chloromethyl)-2,5-diphenyltellurophene exerts its effects is primarily through its ability to undergo redox reactions. The tellurium atom can participate in electron transfer processes, making the compound an effective antioxidant. Additionally, the chloromethyl groups can interact with nucleophiles, allowing the compound to form covalent bonds with various biological molecules, potentially altering their function.
Comparaison Avec Des Composés Similaires
- 3,4-Bis(bromomethyl)-2,5-diphenyltellurophene
- 3,4-Bis(iodomethyl)-2,5-diphenyltellurophene
- 3,4-Bis(chloromethyl)-2,5-dimethylthiophene
Comparison: Compared to its bromomethyl and iodomethyl analogs, 3,4-Bis(chloromethyl)-2,5-diphenyltellurophene is generally more stable and less reactive, making it easier to handle and store. The presence of phenyl groups enhances its stability and alters its reactivity compared to 3,4-Bis(chloromethyl)-2,5-dimethylthiophene, which lacks the phenyl substituents.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties, including its reactivity and stability, make it a valuable compound for further study and application in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
59563-91-6 |
|---|---|
Formule moléculaire |
C18H14Cl2Te |
Poids moléculaire |
428.8 g/mol |
Nom IUPAC |
3,4-bis(chloromethyl)-2,5-diphenyltellurophene |
InChI |
InChI=1S/C18H14Cl2Te/c19-11-15-16(12-20)18(14-9-5-2-6-10-14)21-17(15)13-7-3-1-4-8-13/h1-10H,11-12H2 |
Clé InChI |
AJOMUJUFXDXEHY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=C([Te]2)C3=CC=CC=C3)CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{[(18-Bromooctadec-5-YN-1-YL)oxy]methyl}benzene](/img/structure/B14609504.png)
-](/img/structure/B14609511.png)
![[Nitrilotris(methylene)]tris[phenyl(phosphinic acid)]](/img/structure/B14609514.png)


![4-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]-9H-carbazole](/img/structure/B14609525.png)
![1H-Pyrrolo[2,3-h]isoquinoline, 2-acetyl-2,3,4,7-tetrahydro-1-methyl-](/img/structure/B14609530.png)




